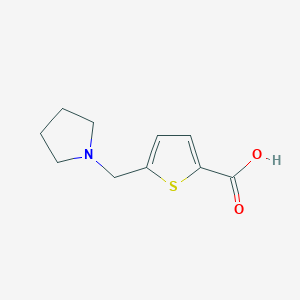

5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC14665436

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2S |

|---|---|

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO2S/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) |

| Standard InChI Key | IXJBEWGBFYWXLX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CC2=CC=C(S2)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The molecule consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 2-position with a carboxylic acid group () and at the 5-position with a moiety . The pyrrolidine group, a saturated five-membered amine ring, is connected via a methylene bridge () to the thiophene core. This arrangement creates a hybrid structure with both polar (carboxylic acid, tertiary amine) and nonpolar (aromatic thiophene) regions, influencing its solubility and reactivity.

Tautomerism and Ionization

The carboxylic acid group () exists predominantly in its deprotonated form () under physiological conditions, while the pyrrolidine nitrogen () remains protonated in acidic environments. This zwitterionic character enhances water solubility, particularly in its hydrochloride salt form (CAS: 1431966-78-7, molecular weight: 247.74 g/mol) .

Table 1: Key Structural and Physical Properties

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid is detailed in the provided sources, analogous methods for functionalized thiophenes suggest plausible pathways. For example, the patent CN108840854B describes chlorination and carboxylation strategies for 5-chlorothiophene-2-carboxylic acid , which could be adapted:

-

Thiophene Functionalization:

-

A Friedel-Crafts alkylation or nucleophilic substitution to introduce the pyrrolidinylmethyl group at the 5-position of thiophene.

-

Use of as a methylene precursor, reacting with pyrrolidine under basic conditions.

-

-

Carboxylic Acid Introduction:

-

Salt Formation:

Optimization Challenges

Key challenges include minimizing side reactions (e.g., over-oxidation of thiophene) and achieving regioselectivity. Catalytic methods using palladium or nickel complexes may enhance efficiency, though no specific catalysts are mentioned in the sources .

Physicochemical Properties

Solubility and Stability

The free acid exhibits limited aqueous solubility due to its aromatic thiophene core but gains solubility in polar aprotic solvents (e.g., DMSO, DMFA). The hydrochloride salt improves water solubility, making it preferable for biological applications . Stability data are unavailable, but analogous thiophene derivatives degrade under strong UV light or extreme pH conditions.

Spectroscopic Characterization

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

Pyrrolidine derivatives are prominent in drug discovery due to their bioavailability and structural rigidity . This compound’s dual functional groups make it a candidate for:

-

Anti-inflammatory Agents: Pyrrolidines inhibit cyclooxygenase (COX) enzymes, as noted in CymitQuimica’s catalog .

-

Anticancer Research: Thiophene-carboxylic acids interact with kinase domains, potentially blocking tumor proliferation.

Materials Science

The conjugated thiophene system suggests utility in:

-

Organic Semiconductors: As a dopant or charge-transport layer in OLEDs.

-

Coordination Chemistry: The carboxylic acid and amine groups may act as ligands for metal ions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume